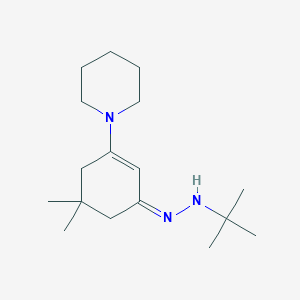![molecular formula C21H18FN3O4 B6023420 3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)
3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical name, FPhOxP. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
作用機序
FPhOxP has been found to have a mechanism of action that involves the modulation of certain receptors in the brain. It has been found to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, leading to changes in behavior and cognition. FPhOxP has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
FPhOxP has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to changes in behavior and cognition. FPhOxP has also been found to have anxiolytic and antidepressant effects, as well as antipsychotic effects. These effects are thought to be due to the modulation of certain receptors in the brain.
実験室実験の利点と制限
FPhOxP has several advantages for use in lab experiments. It has a high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. FPhOxP has also been found to have anxiolytic and antidepressant effects, making it a useful tool for studying the mechanisms of anxiety and depression. However, FPhOxP also has limitations for use in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. It also has potential side effects that must be carefully monitored.
将来の方向性
There are several future directions for the study of FPhOxP. One direction is to further explore its mechanism of action and its effects on the brain. Another direction is to study its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. FPhOxP may also be useful in the development of new drugs that target the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, further research is needed to explore the potential side effects of FPhOxP and to develop strategies for minimizing these side effects.
合成法
FPhOxP can be synthesized using various methods, including the reaction of 4-fluoroaniline with 5-(phenoxymethyl)-3-isoxazolylcarbonyl chloride, followed by the reaction with piperazine. Another method involves the reaction of 4-fluoroaniline with 5-(phenoxymethyl)-3-isoxazolylcarboxylic acid, followed by the reaction with piperazine. The synthesis of FPhOxP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
FPhOxP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in regulating mood, behavior, and cognition. FPhOxP has been found to modulate these receptors, leading to changes in behavior and cognition.
特性
IUPAC Name |
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1,2-oxazole-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-15-8-6-14(7-9-15)19-20(26)23-10-11-25(19)21(27)18-12-17(29-24-18)13-28-16-4-2-1-3-5-16/h1-9,12,19H,10-11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZHQVBFVAJWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromophenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6023342.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)


![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)
![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)